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Introduction
NSC177365, identified in the literature primarily as SB365 or Pulsatilla saponin D, is a natural

compound isolated from the root of Pulsatilla koreana. It has demonstrated significant anti-

cancer properties across a variety of cancer cell lines. These application notes provide a

comprehensive overview of its mechanism of action, quantitative efficacy, and detailed

protocols for its study in a research setting.

SB365 exerts its anti-tumor effects predominantly through the induction of apoptosis and the

inhibition of angiogenesis. The primary molecular mechanism involves the modulation of the

PI3K/Akt/mTOR signaling pathway, a critical cascade regulating cell survival, proliferation, and

growth.[1]

Mechanism of Action
SB365 has been shown to suppress the growth of various cancer cells by inducing

programmed cell death, or apoptosis. This is achieved through the upregulation of pro-

apoptotic proteins such as Bax and the activation of executioner caspases like cleaved

caspase-3.[1] Furthermore, SB365 exhibits potent anti-angiogenic activity by decreasing the

expression of key molecules involved in new blood vessel formation, including Hypoxia-

Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1][2][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1672417?utm_src=pdf-interest
https://www.benchchem.com/product/b1672417?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9125917/
https://www.medchemexpress.com/pulsatilla-saponin-d.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The core of SB365's mechanism lies in its ability to inhibit the phosphorylation of key

components of the PI3K/Akt/mTOR pathway. By suppressing the activation of Akt, mTOR, and

their downstream effectors, SB365 effectively disrupts the survival signals that cancer cells rely

on, leading to cell death and the inhibition of tumor growth.[1]

Data Presentation: Efficacy of SB365 in Cancer Cell
Lines
The following tables summarize the quantitative data on the efficacy of SB365 in various

cancer cell lines as reported in the literature.

Table 1: In Vitro Cytotoxicity of SB365 (Pulsatilla Saponin D)
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Cell Line
Cancer
Type

Assay Endpoint Value
Incubatio
n Time (h)

Referenc
e

A-549

Non-Small

Cell Lung

Cancer

MTT Assay ED50 6.3 µg/mL 72 [3]

WPMY-1

Normal

Prostatic

Stromal

CCK-8

Assay
IC50 2.649 µM 48 [4][5]

WPMY-1

Normal

Prostatic

Stromal

CCK-8

Assay
IC50 2.511 µM 72 [4][5]

HPRF

Human

Prostate

Fibroblasts

CCK-8

Assay
IC50 1.201 µM 48 [4][5]

HPRF

Human

Prostate

Fibroblasts

CCK-8

Assay
IC50 1.192 µM 72 [4][5]

BPH-1

Benign

Prostatic

Hyperplasi

a Epithelial

CCK-8

Assay
IC50 4.816 µM 48 [4][5]

BPH-1

Benign

Prostatic

Hyperplasi

a Epithelial

CCK-8

Assay
IC50 4.315 µM 72 [4][5]

Pancreatic

Cancer

Cell Lines

(MIAPaCa-

2, BXPC-3,

PANC-1,

AsPC-1,

HPAC)

Pancreatic

Cancer
MTT Assay

Growth

Inhibition

Up to 80%

at 5-10 µM
48 [6]
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Table 2: Apoptosis Induction by a Derivative of Pulsatilla Saponin D (Compound 6)

Cell Line
Treatment
Concentration
(µg/mL)

Percentage of
Apoptotic
Cells (Early +
Late)

Incubation
Time (h)

Reference

HCT-116 5 27.6% 48 [7]

HCT-116 10 85.1% 48 [7]

HCT-116 20 87.0% 48 [7]

Experimental Protocols
Detailed methodologies for key experiments to study the effects of SB365 are provided below.

These are generalized protocols and may require optimization for specific cell lines and

experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration-dependent effect of SB365 on cancer cell

viability.

Materials:

Cancer cell line of interest

Complete culture medium

SB365 (Pulsatilla Saponin D)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well microplates
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Microplate reader

Procedure:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

Prepare serial dilutions of SB365 in complete culture medium.

Remove the medium from the wells and add 100 µL of the various concentrations of SB365

to the respective wells. Include a vehicle control (medium with the same concentration of

solvent used to dissolve SB365, e.g., DMSO).

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Visually confirm the formation of purple formazan crystals.

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and

down to dissolve the formazan crystals.

Incubate the plate overnight in the incubator.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by SB365 using flow cytometry.

Materials:

Cancer cell line of interest

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complete culture medium

SB365

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Seed cells in a 6-well plate and treat with various concentrations of SB365 for the desired

time.

Harvest the cells, including both adherent and floating cells.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and

necrotic).

Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is for examining the effect of SB365 on the phosphorylation status of key proteins

in the PI3K/Akt/mTOR signaling pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cancer cell line of interest

SB365

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-

cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with SB365 for the desired time and concentrations.

Lyse the cells in lysis buffer and quantify the protein concentration.

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analyze the band intensities to determine the relative protein expression and

phosphorylation levels.

Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of SB365 on the migratory capacity of cancer cells.

Materials:

Cancer cell line of interest

Complete culture medium

SB365

6-well or 12-well plates

Sterile 200 µL pipette tip

Microscope with a camera

Procedure:

Seed cells in a plate to create a confluent monolayer.

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

Wash the wells with PBS to remove detached cells.

Add fresh medium containing different concentrations of SB365.
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Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until

the wound in the control well is nearly closed.

Measure the width of the wound at different points for each time point and condition.

Calculate the percentage of wound closure to determine the effect of SB365 on cell

migration.

Endothelial Cell Tube Formation Assay
This protocol evaluates the anti-angiogenic potential of SB365 by assessing its effect on the

formation of tube-like structures by endothelial cells.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial cell growth medium

SB365

Matrigel or a similar basement membrane extract

96-well plate

Microscope with a camera

Procedure:

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Resuspend HUVECs in endothelial cell growth medium containing various concentrations of

SB365.

Seed the HUVECs onto the solidified Matrigel.

Incubate the plate for 4-18 hours at 37°C.
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Visualize and capture images of the tube-like structures using a microscope.

Quantify the extent of tube formation by measuring parameters such as the number of

branch points and total tube length.
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Caption: SB365 inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and reduced

angiogenesis.

In Vitro Studies
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Caption: Workflow for evaluating the anti-cancer effects of SB365 in vitro.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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